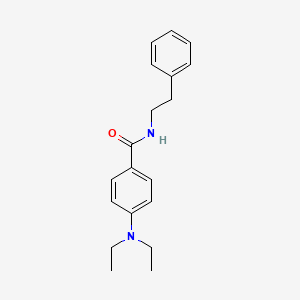![molecular formula C20H15FO3 B5604302 9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclic compounds, particularly those containing the furochromenone scaffold, are of significant interest due to their diverse chemical properties and potential applications in fluorescent dyes, pharmaceuticals, and materials science. The compound is part of this broader class of chemicals that exhibit fascinating optical, chemical, and physical properties.
Synthesis Analysis
The synthesis of related fluorophores and chromenone derivatives typically involves [4+1] cycloaddition reactions, electrophilic aromatic substitution, and dehydration sequences. For example, the synthesis of new types of organic fluorophores with strong blue emission properties in solution has been demonstrated through reactions involving 3-formylchromones and alkyl isocyanides under specific conditions (Teimouri, 2011).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is often elucidated using X-ray diffraction methods, revealing detailed geometric parameters that underpin their chemical behavior. For instance, a study on a novel psoralen derivative provided insights into the solid-state molecular structure, indicating coplanarity between fused phenyl and hetero-cycle rings (Turbay et al., 2014).
Chemical Reactions and Properties
Chromenone compounds participate in a variety of chemical reactions, including Michael addition, intramolecular nucleophilic addition, and subsequent dehydration reactions, leading to biologically relevant structures. These reactions are often facilitated under mild conditions, highlighting the compounds' versatility (Zhou et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence emission, can be characterized using various spectroscopic techniques. Detailed vibrational studies supported by quantum chemical calculations offer insights into the vibrational frequencies and the molecular electrostatic potential, contributing to a comprehensive understanding of their physical behavior (Swarnalatha et al., 2015).
Applications De Recherche Scientifique
Synthesis and Photooxygenation
One study focused on the synthesis of angular furocoumarin derivatives through the Williamson reaction, followed by cyclization in polyphosphoric acid. The photooxygenation of these compounds in the presence of singlet oxygen sensitizers resulted in photo-cleaved products, highlighting a method for producing o-benzoylhydroxy derivatives through [2+2] cycloaddition reactions (El-Gogary et al., 2015).
Fluorescent Dyes Development
Another study reported the serendipitous synthesis of brand-new fluorescent dyes with strong blue emission properties in solution. These dyes, which are derivatives involving furo[3,4-b]chromen-9-one, were synthesized through a [4+1] cycloaddition followed by electrophilic aromatic substitution and dehydration sequences, demonstrating potential in organic electronics and bioimaging applications (Teimouri, 2011).
Pharmacological Potentials
The novel flavonoid 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one, isolated from the bark of Millettia ovalifolia, displayed significant inhibition of carbonic anhydrase-II. This suggests its potential utility as a pharmacophore for treating various disorders, including cystic fibrosis, glaucoma, epilepsy, and leukemia (Rahman et al., 2015).
Green Synthetic Methods
A study demonstrated the use of ZnO nanoparticles as an effective and green catalyst for synthesizing 9H-furo[2,3-f]chromenes. This method presents an environmentally friendly approach to producing these compounds in good yield, underscoring the importance of sustainable practices in chemical synthesis (Rostami-Charati et al., 2015).
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Many chromenone derivatives have been found to exhibit biological activity, including antiviral, anti-inflammatory, and anticancer activities . The presence of a fluorophenyl group could potentially enhance these activities by increasing the compound’s lipophilicity and thus its ability to cross biological membranes .
Orientations Futures
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological activities exhibited by many chromenone derivatives, this compound could potentially serve as a lead compound in the development of new therapeutic agents .
Propriétés
IUPAC Name |
9-ethyl-3-(4-fluorophenyl)-4-methylfuro[2,3-f]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-3-12-9-17(22)24-16-8-11(2)18-15(10-23-20(18)19(12)16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJICZGNJQMVHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6,8-trimethyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5604223.png)
![1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604238.png)
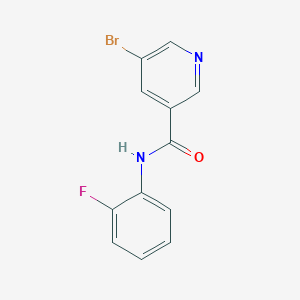
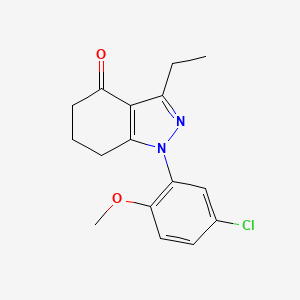
![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)
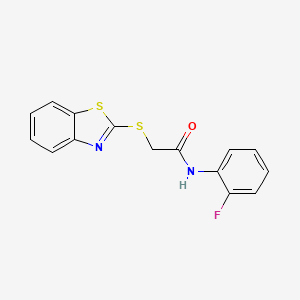

![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)
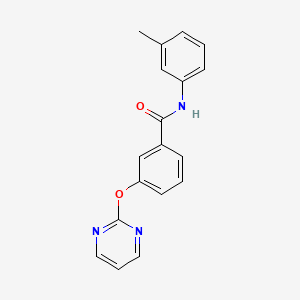
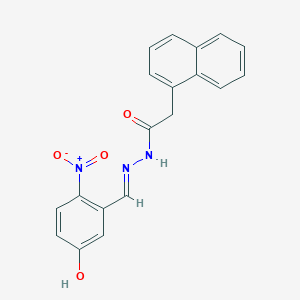
![4-(4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride](/img/structure/B5604295.png)
![[(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5604296.png)
